7-benzyl-8-{4-[(4-fluorophenyl)carbonyl]piperazin-1-yl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
7-benzyl-8-{4-[(4-fluorophenyl)carbonyl]piperazin-1-yl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that belongs to the class of n-arylpiperazines. These compounds are characterized by the presence of a piperazine ring where the nitrogen atom carries an aryl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-benzyl-8-{4-[(4-fluorophenyl)carbonyl]piperazin-1-yl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps. One common method includes the reaction of 1,3-dimethylxanthine with benzyl chloride to form 7-benzyl-1,3-dimethylxanthine. This intermediate is then reacted with 4-(4-fluorobenzoyl)piperazine under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
7-benzyl-8-{4-[(4-fluorophenyl)carbonyl]piperazin-1-yl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
7-benzyl-8-{4-[(4-fluorophenyl)carbonyl]piperazin-1-yl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 7-benzyl-8-{4-[(4-fluorophenyl)carbonyl]piperazin-1-yl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The exact pathways involved can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
7-benzyl-1,3-dimethylxanthine: Similar structure but lacks the piperazine and fluorophenyl groups.
8-piperazin-1-yl-1,3-dimethylxanthine: Similar structure but lacks the benzyl and fluorophenyl groups.
4-(4-fluorobenzoyl)piperazine: Contains the piperazine and fluorophenyl groups but lacks the xanthine core.
Uniqueness
The uniqueness of 7-benzyl-8-{4-[(4-fluorophenyl)carbonyl]piperazin-1-yl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione lies in its combination of structural features, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C25H25FN6O3 |
---|---|
Molecular Weight |
476.5 g/mol |
IUPAC Name |
7-benzyl-8-[4-(4-fluorobenzoyl)piperazin-1-yl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C25H25FN6O3/c1-28-21-20(23(34)29(2)25(28)35)32(16-17-6-4-3-5-7-17)24(27-21)31-14-12-30(13-15-31)22(33)18-8-10-19(26)11-9-18/h3-11H,12-16H2,1-2H3 |
InChI Key |
YMPBOWBHZGZLDO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)F)CC5=CC=CC=C5 |
Origin of Product |
United States |
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